molecular formula C16H21N7O B5638410 (1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5638410
M. Wt: 327.38 g/mol
InChI Key: VPDMTLCBALZVME-UONOGXRCSA-N
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Description

This compound belongs to a class of molecules that have garnered interest due to their potential in treating cognitive deficits associated with psychiatric or neurological conditions such as schizophrenia and Alzheimer's disease. Research into similar compounds, like alpha 7 nicotinic acetylcholine receptor (nAChR) agonists, has shown promise in addressing these cognitive challenges (O’Donnell et al., 2010).

Synthesis Analysis

The synthesis of related compounds typically involves complex organic reactions that target specific pharmacophores for cognitive disorder treatments. For instance, the discovery of CP-810,123, a potent and selective alpha 7 nAChR agonist, was achieved through meticulous SAR development and in vivo efficacy studies in cognition models (O’Donnell et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their activity and selectivity. Crystal structure analyses often reveal important interactions within the crystal lattice, such as π-stacking, which can influence the compound's biological activity. For example, a study on a similar diazenylbenzonitrile compound highlighted its folded conformation and weak intermolecular π ⋅s π interactions, which are significant for understanding its chemical behavior (Peori et al., 2005).

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, including condensation with aliphatic primary amines to yield derivatives with different substituents, demonstrating the versatility of their chemical structure in synthesizing a wide range of molecules (Quintela et al., 1998).

Physical Properties Analysis

The physical properties, such as vaporization enthalpies and crystal structure, provide insights into the compound's stability and behavior under various conditions. The vaporization enthalpies of related heterocyclic compounds have been studied to understand their degree of self-association, which is important for their solubility and pharmacokinetic profiles (Lipkind et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules and potential for forming derivatives, are fundamental for the therapeutic application of these compounds. Studies on the synthesis and conversions of related compounds into nitrogen-containing pentacyclic compounds provide valuable insights into their reactivity and potential modifications for enhanced efficacy or selectivity (Minasyan et al., 1994).

properties

IUPAC Name

1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O/c24-15(4-7-22-12-17-11-20-22)23-9-13-2-3-14(23)10-21(8-13)16-18-5-1-6-19-16/h1,5-6,11-14H,2-4,7-10H2/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDMTLCBALZVME-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)CCN3C=NC=N3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCN3C=NC=N3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane

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